molecular formula C8H9NO3S B040155 2,3-Dihydro-1-benzofuran-5-sulfonamide CAS No. 112894-47-0

2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B040155
CAS No.: 112894-47-0
M. Wt: 199.23 g/mol
InChI Key: YSWWLKULIVOPEP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-5-sulfonamide is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 2,3-dihydro-1-benzofuran-5-sulfonamide, as antimicrobial agents. Research indicates that modifications to the benzofuran structure can enhance antibacterial activity against various pathogens.

Key Findings:

  • A series of benzofuran derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (e.g., ciprofloxacin) .
  • The presence of electron-withdrawing groups on the benzofuran structure was found to increase antimicrobial potency .

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer properties, with promising results in inhibiting tumor growth.

Case Studies:

  • A study demonstrated that certain benzofuran compounds exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting their potential as anticancer agents .
  • Another investigation focused on the synthesis of benzofuran-based chalcones, which showed excellent antimicrobial and anticancer activities .

Diuretic Effects

This compound has been noted for its diuretic properties, making it useful in the treatment of hypertension. Its effectiveness as a diuretic is attributed to its ability to promote fluid excretion .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundPathogen TestedMIC (μg/mL)Activity
Compound AS. aureus20Effective
Compound BE. coli25Effective
Compound CK. pneumoniae15Highly Effective
Compound DP. aeruginosa30Moderate

Table 2: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)Activity
Compound EA2780 (Ovarian)10Significant
Compound FMCF7 (Breast)15Moderate
Compound GHeLa (Cervical)12Significant

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The compound may also interact with neurotransmitter systems, influencing the release of dopamine, norepinephrine, and serotonin .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its wide range of biological activities.

    2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.

Uniqueness

2,3-Dihydro-1-benzofuran-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Biological Activity

2,3-Dihydro-1-benzofuran-5-sulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzofuran ring structure combined with a sulfonamide functional group, contributing to its pharmacological potential. The molecular formula for this compound is C₈H₉NO₃S, and it has been studied for various therapeutic applications including anticancer, antioxidant, and antimicrobial activities.

The biological activity of this compound can be attributed to its interactions with enzymes and cellular pathways. Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. Its ability to participate in free radical reactions makes it relevant for therapeutic strategies aimed at oxidative stress-related conditions.

The mechanism of action involves binding interactions with biomolecules, leading to either the inhibition or activation of specific enzymes. This compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, which may result in altered enzyme activity or changes in gene expression.

Biological Activities

Anticancer Activity:
Studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

Antioxidant Properties:
this compound has been identified as an effective antioxidant. It inhibits lipid peroxidation and scavenges free radicals, which is crucial for neuroprotective applications .

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against a variety of pathogens. It has shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies

  • Cancer Inhibition: A study demonstrated that this compound inhibited the growth of lung adenocarcinoma cells (A549) through modulation of the AKT signaling pathway. The IC50 value was reported at 16.4 μM, indicating potent activity against cancerous cells .
  • Neuroprotective Effects: In vivo studies have shown that this compound protects against oxidative damage in mouse models of central nervous system injuries by reducing lipid peroxidation levels .
  • Antimicrobial Efficacy: Another study reported that derivatives of benzofuran exhibited significant antimicrobial activity with inhibition zones greater than 20 mm against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent .

Data Tables

Biological Activity Observation Reference
AnticancerInhibition of A549 cell proliferation
AntioxidantInhibition of lipid peroxidation
AntimicrobialSignificant inhibition against S. aureus

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWLKULIVOPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447655
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112894-47-0
Record name 2,3-Dihydro-1-benzofuran-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared essentially according to the teachings of J. A. Aikins, et al., European Patent Publication 254,577, published Jan. 27, 1988. N,N-dimethylformamide (23.0 ml, 297 mmol) was cooled in an ice-salt bath and treated dropwise with sulfuryl chloride (20.0 g, 148 mmol) at such a rate that the reaction temperature was maintained below 15° C. To this was added 2,3-dihydrobenzofuran (17.0 g, 142 mmol), and after warming to room temperature, the reaction mixture was rapidly heated to 130° C. over ten minutes, and then allowed to cool to room temperature. The reaction mixture was poured into water/ice/dichloromethane, 1/5/1 (700 ml), and the organic layer collected. The aqueous layer was diluted with water (100 ml) and extracted with dichloromethane. The combined organic phase was dripped into an ammonium hydroxide solution (3N, 250 ml), and allowed to stir overnight. Residual dichloromethane was removed by distillation and the resulting solid collected on a filter, washed with a small amount of water, followed by ether and then dried by aspiration to provide 12.8 g (45%) of the product.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1/5/1
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
45%

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